1-(3-Bromobenzyl)piperidin-4-amine dihydrochloride
Overview
Description
1-(3-Bromobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C12H17BrN2・2HCl . It has a molecular weight of 342.10 . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN2.2ClH/c14-13-3-1-2-12 (8-13)10-16-6-4-11 (9-15)5-7-16;;/h1-3,8,11H,4-7,9-10,15H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Intramolecular Buchwald–Hartwig Arylation : The compound has been utilized in developing a novel route to 1,5-methano-3-benzazocines, demonstrating its role in complex chemical syntheses involving intramolecular Buchwald–Hartwig arylation (Satyanarayana & Maier, 2008).
Conformational Analysis : It aids in the synthesis and conformational analysis of analogs, as evidenced by the development of stereoselective synthetic approaches toward substituted piperidines (Kim, Oh, Zee, & Jung, 2007).
Nucleophilic Ring-Opening Reactions : This compound is significant in nucleophilic ring-opening reactions of epoxypiperidines, contributing to the synthesis of potent ligands for biological transporters (Scheunemann, Hennig, Funke, & Steinbach, 2011).
Biological Applications
Antiplatelet Aggregation Activity : It has been used in synthesizing analogues that exhibit notable antiplatelet aggregating properties, highlighting its potential in medicinal chemistry (Youssef et al., 2011).
Anticancer Agent Synthesis : The compound is instrumental in the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as potential anticancer agents (Rehman et al., 2018).
Synthesis of Novel Compounds
Biaryl Formation : It plays a crucial role in the synthesis of biaryl compounds, as demonstrated by its application in reactions leading to novel compound formations (Satyanarayana & Maier, 2008).
Novel Synthesis Methods : Research shows its use in innovative synthesis methods like the preparation of N‐Acetylglucosaminidase inhibitors, showcasing its versatility in synthetic organic chemistry (Schumacher-Wandersleb, Petersen, & Peter, 1994).
Spirocyclic Sigma Receptor Ligands : Its derivatives have been synthesized as thiophene bioisosteres of spirocyclic sigma receptor ligands, indicating its role in neuropharmacology (Oberdorf et al., 2008).
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)piperidin-4-amine dihydrochloride is not specified in the available resources. As a research compound, its effects and interactions with other substances are likely the subject of ongoing study.
Safety and Hazards
This compound is classified as harmful if inhaled, swallowed, or in contact with skin . In case of exposure, the affected person should be moved to fresh air, rinse skin or eyes with water, and seek medical attention if necessary . It’s recommended to wear protective clothing and avoid heat, sparks, open flames, and hot surfaces when handling this compound .
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;;/h1-3,8,12H,4-7,9,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXUTHQJMSUXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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